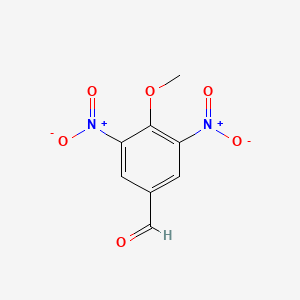

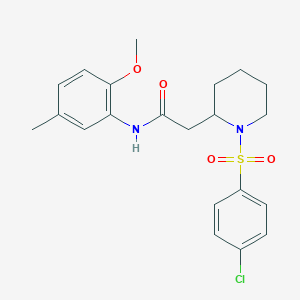

3,5-Dinitro-4-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dinitro-4-methoxybenzaldehyde (DNB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DNB is a yellow crystalline solid that is soluble in organic solvents and is synthesized using a multi-step process.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Techniques: The synthesis of 3,5-Dinitro-4-methoxybenzaldehyde involves conventional nitration methodology, starting from 4-methoxy-3-nitrobenzaldehyde. A study corrected previous assumptions about its synthesis through tele nucleophilic aromatic substitution, demonstrating the complexity and precision required in its production (Monk et al., 2003).

Chemical Properties and Interactions

- Equilibrium Studies: This compound demonstrates interesting behaviors in solutions, like forming hemiacetals in methanol and Meisenheimer complexes in the presence of methoxide ions, indicating its reactivity and potential for various chemical interactions (Crampton et al., 1974).

- Electron Economy in Synthesis: 3,5-Dinitro-4-methoxybenzaldehyde can be involved in electrosynthesis processes, pairing two reactions to create valuable chemicals with no waste, showcasing its utility in efficient and sustainable chemical production (Sherbo et al., 2018).

Applications in Sensing and Detection

- Chemosensors: Derivatives of 3,5-Dinitro-4-methoxybenzaldehyde have been used in creating chemosensors, particularly for detecting Fe(III) ions. This highlights its role in developing sensitive and selective detection tools for specific ions (Sharma et al., 2015).

- pH Sensor Applications: The compound's derivatives have also been employed in creating pH sensors, demonstrating a color change from yellow to green-blue upon deprotonation. This application underscores its potential in developing visually responsive sensors (Ioniță, 2008).

Advanced Material Synthesis

- Indigo Dye Synthesis: It serves as a precursor in synthesizing green and highly soluble indigo dyes. These dyes exhibit unusual solubility and color properties, potentially useful for technical and analytical applications (Voss et al., 2003).

Propiedades

IUPAC Name |

4-methoxy-3,5-dinitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8-6(9(12)13)2-5(4-11)3-7(8)10(14)15/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWSJJHARHAYDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2428959.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2428962.png)

![N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide](/img/structure/B2428974.png)

![2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B2428976.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2428981.png)